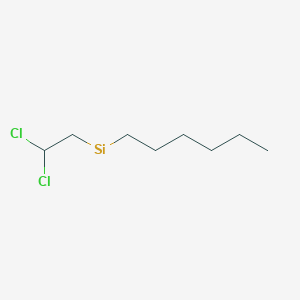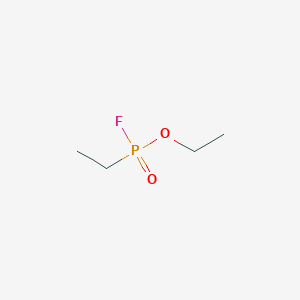
Phenol, 4-(octylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-(octylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylthiol. The reaction typically requires a strong base such as sodium hydroxide (NaOH) to deprotonate the thiol, facilitating the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of phenol derivatives often involves multi-step processes that ensure high yield and purity. For phenol, 4-(octylthio)-, the process may include the initial halogenation of phenol followed by substitution with octylthiol under controlled conditions to optimize the reaction rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-(octylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenol, 4-(octylthio)- involves its interaction with cellular components. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It may also inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Octylphenol: Similar structure but with an octyl group instead of an octylthio group.
4-Hexylresorcinol: Another phenol derivative with a hexyl group and additional hydroxyl groups.
Uniqueness
Phenol, 4-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
1083-61-0 |
|---|---|
Formule moléculaire |
C14H22OS |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
4-octylsulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3 |
Clé InChI |
BJITYLJFFTVBLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
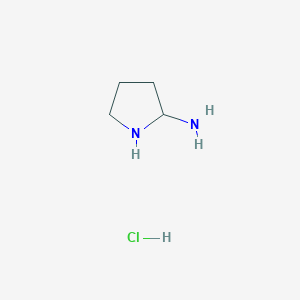
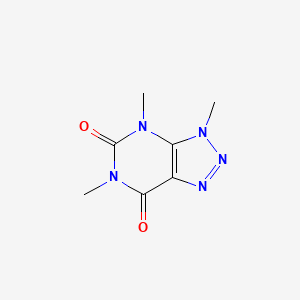
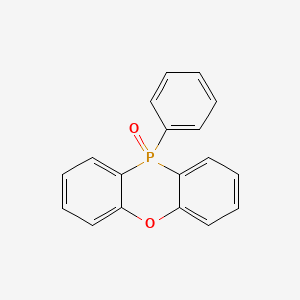

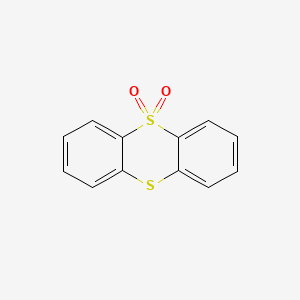
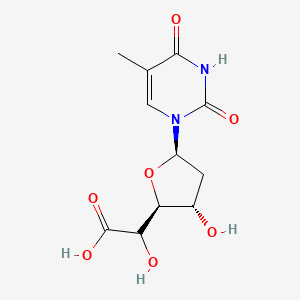
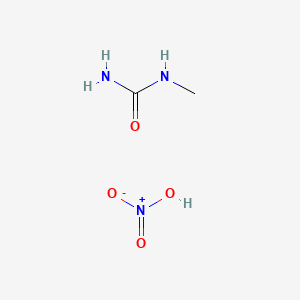
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
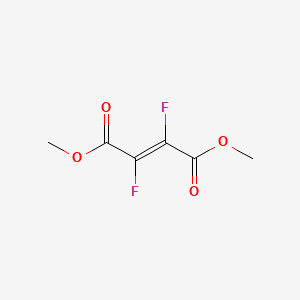
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
